
Muscimol-15N,d2 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Muscimol-15N,d2 Hydrochloride: is a stable isotope-labeled compound, specifically a derivative of muscimol. Muscimol itself is a potent psychoactive compound found in certain mushrooms, such as Amanita muscaria. The labeled version, this compound, is used extensively in scientific research due to its unique properties, which allow for detailed studies of metabolic pathways, environmental pollutants, and clinical diagnostics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Muscimol-15N,d2 Hydrochloride involves the incorporation of deuterium and nitrogen isotopes into the muscimol molecule. This is typically achieved using deuterated reagents and isotope-labeled nitrogen sources. The process requires careful control of reaction conditions to ensure the correct incorporation of isotopes without altering the core structure of muscimol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotope-labeled reagents and ensure the purity and consistency of the final product. Quality control measures are critical to maintain the integrity of the labeled compound .
Chemical Reactions Analysis
Types of Reactions: Muscimol-15N,d2 Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
Chemistry: Muscimol-15N,d2 Hydrochloride is used as a chemical reference for identification, qualitative, and quantitative analysis. It is also used in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanisms, and kinetics of compounds.
Biology: In biological research, this compound is used to study metabolic pathways in vivo. The stable isotope labeling allows researchers to trace the metabolic fate of muscimol and its derivatives in biological systems.
Medicine: Clinically, this compound is used in diagnostic imaging and newborn screening. It helps in the detection and diagnosis of various diseases by providing detailed information about metabolic processes.
Industry: In the industrial sector, this compound is used as a standard for environmental pollutant detection. It helps in the analysis of air, water, soil, sediment, and food samples for contamination.
Mechanism of Action
Muscimol-15N,d2 Hydrochloride exerts its effects by acting as an agonist at gamma-aminobutyric acid (GABA) receptors, specifically the GABA-A receptor. By mimicking the inhibitory neurotransmitter GABA, it activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons. This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .
Comparison with Similar Compounds
Muscimol: The parent compound, which is not isotope-labeled.
Ibotenic Acid: Another psychoactive compound found in Amanita mushrooms, which is a precursor to muscimol.
Muscazone: A compound structurally related to muscimol, also found in Amanita mushrooms.
Uniqueness: Muscimol-15N,d2 Hydrochloride is unique due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and environmental pollutants. This makes it a valuable tool in scientific research, providing insights that are not possible with the unlabeled compound .
Properties
CAS No. |
1346602-01-4 |
|---|---|
Molecular Formula |
C4H7ClN2O2 |
Molecular Weight |
153.567 |
IUPAC Name |
5-[azanyl(dideuterio)methyl]-1,2-oxazol-3-one;hydrochloride |
InChI |
InChI=1S/C4H6N2O2.ClH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H/i2D2,5+1; |
InChI Key |
IIDOLBNZAZXSHC-NCNFAYJMSA-N |
SMILES |
C1=C(ONC1=O)CN.Cl |
Synonyms |
5-Aminomethyl-3-hydroxyisoxazole-15N,d2 Hydrochloride; 5-(Aminomethyl)-3(2H)-isoxazolone-15N,d2 Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


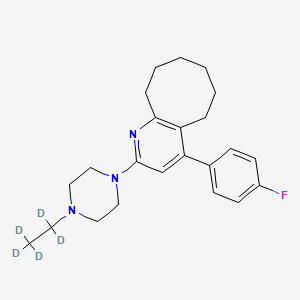
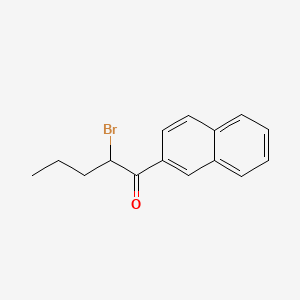

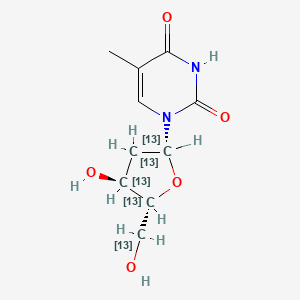
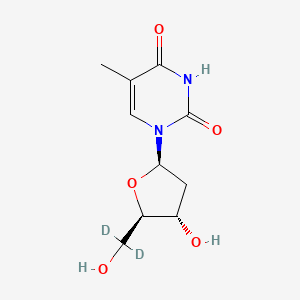
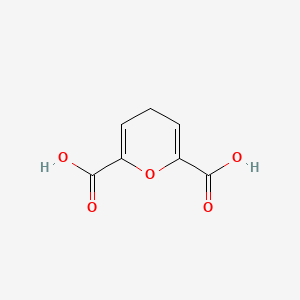
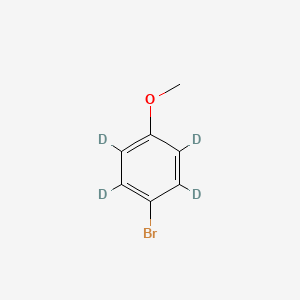
![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)
![Tri-O-acetyl-D-[1-13C]galactal](/img/structure/B584026.png)
![Tri-O-acetyl-D-[2-13C]galactal](/img/structure/B584027.png)
![Tri-O-acetyl-D-[1-13C]glucal](/img/structure/B584028.png)
![Tri-O-acetyl-D-[2-13C]glucal](/img/structure/B584031.png)
![[3'-13C]Uridine](/img/structure/B584035.png)
